5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid
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Overview
Description
5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Introduction of the Prop-2-yn-1-ylamino Group: The prop-2-yn-1-ylamino group can be introduced through nucleophilic substitution reactions, where a suitable amine reacts with a halogenated furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The prop-2-yn-1-ylamino group can be reduced to form a propylamino group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(Propyl)amino]furan-2-carboxylic acid.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies investigating the biological activities of furan derivatives, including anti-inflammatory and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is studied for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-furoic acid: Similar structure but lacks the prop-2-yn-1-yl group.
5-Bromo-2-furoic acid: Similar structure but contains a bromine atom instead of the prop-2-yn-1-ylamino group.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups instead of one.
Uniqueness
5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid is unique due to the presence of the prop-2-yn-1-ylamino group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H7NO3 |
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Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-(prop-2-ynylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-2-5-9-7-4-3-6(12-7)8(10)11/h1,3-4,9H,5H2,(H,10,11) |
InChI Key |
VDTUSUMYZVSUIA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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